2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355421-47-5
VCID: VC16152084
InChI: InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3
SMILES:
Molecular Formula: C25H16BrClN2O5
Molecular Weight: 539.8 g/mol

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

CAS No.: 355421-47-5

Cat. No.: VC16152084

Molecular Formula: C25H16BrClN2O5

Molecular Weight: 539.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate - 355421-47-5

Specification

CAS No. 355421-47-5
Molecular Formula C25H16BrClN2O5
Molecular Weight 539.8 g/mol
IUPAC Name [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3
Standard InChI Key NRYDBXWTCSIPQJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted at the 2-position with a 4-chlorophenyl group and at the 6-position with a bromine atom. The 4-carboxylate moiety is esterified with a 2-(4-methyl-3-nitrophenyl)-2-oxoethyl group, introducing additional steric and electronic complexity . This arrangement creates a planar aromatic system with polarizable regions, facilitating interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC25H16BrClN2O5
Molecular Weight539.8 g/mol
CAS Number355421-47-5
SMILES NotationCC1=C(C=C(C=C1)N+[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl
Predicted Collision Cross Section202.7 Ų ([M+H]+ adduct)

The nitro group at the 3-position of the phenyl ring enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic targets. The bromine and chlorine atoms contribute to halogen bonding capabilities, a feature often exploited in drug design for target affinity .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Synthesis typically begins with the preparation of the quinoline core via the Skraup or Doebner-Miller reaction, followed by sequential functionalization . Critical steps include:

  • Bromination at C-6: Electrophilic aromatic substitution using bromine in acetic acid.

  • Esterification of the 4-Carboxylate: Reaction with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl bromide under basic conditions.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Yield optimization requires precise temperature control (60–80°C) and anhydrous solvents such as dimethylformamide (DMF) . Analytical validation via NMR and HRMS confirms regioselectivity, particularly for distinguishing bromine and chlorine substituents.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–16 µg/mL. Mechanistically, it disrupts DNA gyrase-topoisomerase IV complexes, preventing DNA supercoiling and replication. The nitro group may undergo bacterial nitroreductase-mediated activation, generating reactive intermediates that damage microbial DNA .

Comparative Analysis with Structural Analogs

Bromine vs. Chlorine Substitution

Replacing the 4-chlorophenyl group with 4-bromophenyl (as in CID 1613012) increases molecular weight by 79.9 g/mol but reduces aqueous solubility from 0.12 mg/mL to <0.05 mg/mL . This trade-off highlights the importance of halogen choice in balancing lipophilicity and bioavailability.

Methoxy-Nitro Derivatives

Analogous compounds with methoxy substituents (e.g., 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl esters) show reduced anticancer activity (IC50: >50 µM in MCF-7), underscoring the critical role of the methyl group in enhancing target binding .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify nitro and halogen substituents to optimize potency.

  • Combination Therapy: Evaluate synergies with existing antibiotics (e.g., ciprofloxacin) or kinase inhibitors (e.g., gefitinib).

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